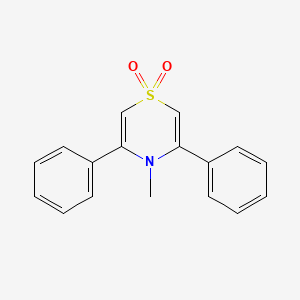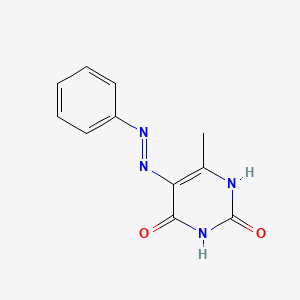
6-Methyl-5-phenylazouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-phenylazouracil is a heterocyclic compound that belongs to the class of uracil derivatives. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a phenylazo group at the 5-position and a methyl group at the 6-position of the uracil ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylazouracil typically involves the diazotization of aniline followed by coupling with 6-methyluracil. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. For example, the reaction of 6-amino-1,3-dimethyluracil with aniline under diazotization conditions yields the phenylazouracil derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
6-Methyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-phenylazouracil involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylazo group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis and function, contributing to its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylazouracil: Lacks the methyl group at the 6-position, which may affect its biological activity.
5-Methyl-6-phenylazouracil: Has the methyl group at the 5-position instead of the 6-position, leading to different chemical properties.
6-Methyl-5-phenyluracil: Lacks the azo group, resulting in different reactivity and biological effects.
Uniqueness
6-Methyl-5-phenylazouracil is unique due to the presence of both the phenylazo and methyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
15020-66-3 |
|---|---|
Formule moléculaire |
C11H10N4O2 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
6-methyl-5-phenyldiazenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O2/c1-7-9(10(16)13-11(17)12-7)15-14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,16,17) |
Clé InChI |
URAVGOKYTHIVBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


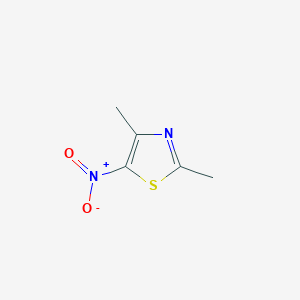
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
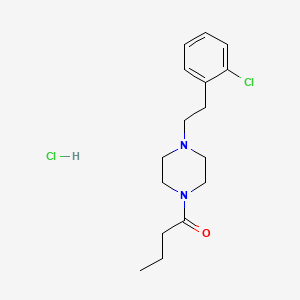
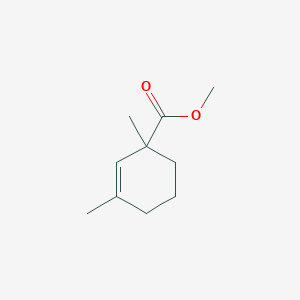
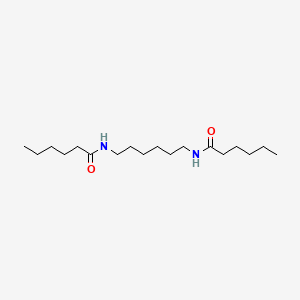
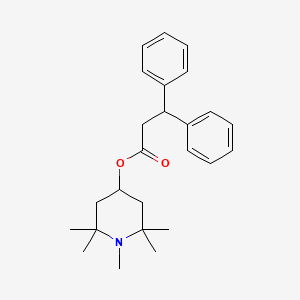
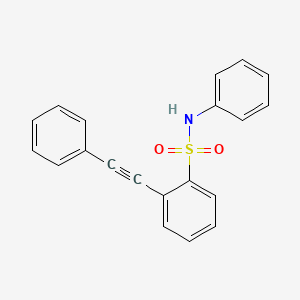
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
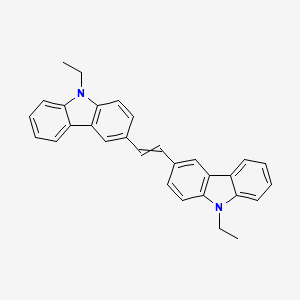

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

